molecular formula C17H16O4 B6181399 3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid CAS No. 2613384-18-0

3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid

Cat. No.: B6181399
CAS No.: 2613384-18-0
M. Wt: 284.3
InChI Key:
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Description

3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, phenylacetic acid, and appropriate reagents for functional group transformations.

    Formation of Benzyloxycarbonyl Group: Benzyl alcohol is reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to form benzyl chloroformate. This intermediate is then reacted with phenylacetic acid to introduce the benzyloxycarbonyl group.

    Coupling Reaction: The benzyloxycarbonyl-protected phenylacetic acid is then subjected to a coupling reaction with a suitable propanoic acid derivative under appropriate conditions, such as the use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the benzyloxycarbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. Additionally, the compound’s structure enables it to participate in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(benzyloxy)carbonyl]amino}propanoic acid
  • 3-{[(benzyloxy)carbonyl]phenyl}acetic acid
  • 3-{[(benzyloxy)carbonyl]phenyl}butanoic acid

Uniqueness

3-{3-[(benzyloxy)carbonyl]phenyl}propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides versatility in synthetic applications, while the phenyl and propanoic acid moieties contribute to its reactivity and potential biological activity.

Properties

CAS No.

2613384-18-0

Molecular Formula

C17H16O4

Molecular Weight

284.3

Purity

95

Origin of Product

United States

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